BenchChemオンラインストアへようこそ!

n-Cyclopropyl-n-(2-methylbenzoyl)glycine

Lipophilicity Drug-likeness ADME prediction

n-Cyclopropyl-n-(2-methylbenzoyl)glycine (CAS 1178388-65-2; molecular formula C₁₃H₁₅NO₃; molecular weight 233.26 g/mol) is a synthetic N-acyl-α-amino acid derivative that integrates a cyclopropyl substituent on the glycine nitrogen alongside a 2-methylbenzoyl (o-toluoyl) acyl group. The compound is classified within the hippuric acid/benzoylglycine structural family but is distinguished by its quaternary N-cyclopropyl-N-acyl architecture, which introduces a stereocenter at the glycine α-carbon—a feature absent in N-(2-methylbenzoyl)glycine (2-methylhippuric acid).

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B14905435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopropyl-n-(2-methylbenzoyl)glycine
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N(CC(=O)O)C2CC2
InChIInChI=1S/C13H15NO3/c1-9-4-2-3-5-11(9)13(17)14(8-12(15)16)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,16)
InChIKeyWBWLKORICDLRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Cyclopropyl-n-(2-methylbenzoyl)glycine (CAS 1178388-65-2): Chemical Identity and Procurement Profile


n-Cyclopropyl-n-(2-methylbenzoyl)glycine (CAS 1178388-65-2; molecular formula C₁₃H₁₅NO₃; molecular weight 233.26 g/mol) is a synthetic N-acyl-α-amino acid derivative that integrates a cyclopropyl substituent on the glycine nitrogen alongside a 2-methylbenzoyl (o-toluoyl) acyl group . The compound is classified within the hippuric acid/benzoylglycine structural family but is distinguished by its quaternary N-cyclopropyl-N-acyl architecture, which introduces a stereocenter at the glycine α-carbon—a feature absent in N-(2-methylbenzoyl)glycine (2-methylhippuric acid) . It is commercially available as a research chemical from specialty suppliers at ≥98% purity (HPLC) , and is primarily employed as a building block or synthetic intermediate in medicinal chemistry programs investigating conformationally constrained amino acid derivatives [1].

Why n-Cyclopropyl-n-(2-methylbenzoyl)glycine Cannot Be Replaced by N-(2-Methylbenzoyl)glycine or Other Structural Analogs


The substitution of n-cyclopropyl-n-(2-methylbenzoyl)glycine with its closest commercially available analog, N-(2-methylbenzoyl)glycine (2-methylhippuric acid, CAS 42013-20-7), eliminates three structural features that are individually recognized in medicinal chemistry as critical modulators of molecular behavior: (i) the cyclopropyl ring, which introduces conformational rigidity, lowers lipophilicity relative to isopropyl or phenyl alternatives, and enhances resistance to cytochrome P450-mediated oxidative metabolism through increased C–H bond dissociation energy [1]; (ii) the quaternary N,N-disubstituted glycine architecture, which creates a stereogenic α-carbon absent in monosubstituted N-acylglycines, enabling enantioselective synthesis and chiral structure–activity relationship (SAR) interrogation ; and (iii) the combined steric and electronic influence of the cyclopropyl group on the adjacent amide bond geometry, altering both molecular recognition properties and susceptibility to hydrolytic or enzymatic amide cleavage relative to the parent hippuric acid scaffold [2]. These differences mean that experimental results—including potency, selectivity, metabolic half-life, and pharmacokinetic profile—obtained with the non-cyclopropyl analog cannot be extrapolated to the N-cyclopropyl derivative without independent verification [3].

Quantitative Differentiation Evidence: n-Cyclopropyl-n-(2-methylbenzoyl)glycine vs. Closest Analogs


Lipophilicity Modulation: Computed LogP of n-Cyclopropyl-n-(2-methylbenzoyl)glycine vs. N-(2-Methylbenzoyl)glycine

The computed LogP (consensus LogP/cLogP) of n-cyclopropyl-n-(2-methylbenzoyl)glycine is 1.68 , compared with experimentally determined LogP values of 0.66–1.04 for its direct non-cyclopropyl analog, N-(2-methylbenzoyl)glycine (2-methylhippuric acid, CAS 42013-20-7) [1]. This approximately 0.6–1.0 log unit increase in lipophilicity is attributable to the N-cyclopropyl substituent replacing the N–H hydrogen, consistent with the established medicinal chemistry principle that N-cyclopropyl substitution increases LogP relative to N–H while decreasing LogP relative to N-isopropyl or N-phenyl alternatives [2].

Lipophilicity Drug-likeness ADME prediction

Metabolic Stability Differentiation: Cyclopropyl C–H Bond Dissociation Energy vs. N-Alkyl Alternatives

The cyclopropyl C–H bonds in n-cyclopropyl-n-(2-methylbenzoyl)glycine possess an intrinsically higher bond dissociation energy (BDE) compared to typical sp³ C–H bonds in alkyl substituents, resulting in reduced susceptibility to hydrogen atom abstraction by cytochrome P450 (CYP) enzymes [1]. This is a well-characterized class-level property of cyclopropyl-containing compounds, with documented examples including pitavastatin (where the cyclopropyl ring diverts metabolism from CYP3A4 to the clinically insignificant CYP2C9 pathway) [2]. In contrast, the N–H and N–CH₂–glycine moieties in the comparator N-(2-methylbenzoyl)glycine are more susceptible to oxidative and hydrolytic metabolism [3]. Direct experimental metabolic stability data (e.g., human liver microsome intrinsic clearance, hepatocyte half-life) for the target compound have not been published; the differentiation is based on well-established class-level inference.

Metabolic stability Cytochrome P450 Oxidative metabolism

Stereochemical Complexity: Chiral Glycine α-Carbon vs. Achiral N-(2-Methylbenzoyl)glycine

n-Cyclopropyl-n-(2-methylbenzoyl)glycine possesses a stereogenic center at the glycine α-carbon due to N,N-disubstitution (cyclopropyl and 2-methylbenzoyl groups), creating (R)- and (S)-enantiomeric forms that are non-superimposable . In contrast, N-(2-methylbenzoyl)glycine (2-methylhippuric acid) is achiral at the glycine α-carbon because it carries only one N-substituent (the 2-methylbenzoyl group) and an N–H hydrogen, rendering the α-carbon prochiral but not stereogenic . This structural difference mandates enantioselective synthetic methods (e.g., chiral auxiliary approach, asymmetric catalysis, or chiral HPLC resolution) for obtaining enantiopure samples of the target compound , while the comparator requires no such chiral control.

Stereochemistry Enantioselective synthesis Chiral resolution

Conformational Restriction: Cyclopropyl Ring Constraint vs. Flexible N–H in N-(2-Methylbenzoyl)glycine

The cyclopropyl ring in n-cyclopropyl-n-(2-methylbenzoyl)glycine imposes conformational restriction on the N-substituent, limiting rotational freedom around the N–cyclopropyl bond and constraining the spatial orientation of the glycine backbone relative to the 2-methylbenzoyl group [1]. This conformational preorganization is a recognized strategy in medicinal chemistry for reducing the entropic penalty upon target binding and for fixing the geometry of pendant pharmacophore groups . The comparator N-(2-methylbenzoyl)glycine lacks this constraint: the N–H bond allows greater conformational flexibility at the amide nitrogen. While direct experimental binding data comparing the two compounds are unavailable, the class-level principle is supported by numerous examples including the use of cyclopropylglycine derivatives as conformationally restricted analogs of glutamate at metabotropic glutamate receptors (e.g., L-CCG-I and related carboxycyclopropylglycines) [2].

Conformational restriction Peptidomimetic Binding entropy

Enzyme Interaction Profile: N-Cyclopropylglycine as a Mechanism-Based Inactivator vs. N-Acylglycine Substrate Behavior

The N-cyclopropylglycine substructure present in the target compound has been extensively characterized as a mechanism-based inactivator of monomeric sarcosine oxidase (MSOX). N-(Cyclopropyl)glycine (CPG) forms a charge-transfer complex with MSOX, leading to covalent modification of the flavin adenine dinucleotide (FAD) cofactor with a mass increase of 63 ± 2 Da relative to native enzyme, confirmed by X-ray crystallography at 1.85 Å resolution [1]. The inactivation proceeds via single-electron transfer from the cyclopropylamine to FAD, followed by cyclopropyl ring opening and covalent adduct formation (λmax = 422 nm, ε₄₂₂ = 3.9 mM⁻¹ cm⁻¹ for the CPG-modified reduced flavin) [2]. In contrast, N-acylglycines such as N-(2-methylbenzoyl)glycine are not known to act as flavoenzyme inactivators; they primarily undergo renal clearance via organic anion transporters with extremely high protein binding (approaching 100% at plasma concentrations <50 µg/mL in the dog model) [3]. This mechanistic divergence is directly attributable to the N-cyclopropyl vs. N–H structural difference.

Flavoenzyme Mechanism-based inhibition Sarcosine oxidase

Procurement-Grade Differentiation: Available Purity Specifications and Hazard Classification vs. Comparator

Commercially available n-cyclopropyl-n-(2-methylbenzoyl)glycine is supplied at ≥98% purity (HPLC) by specialty chemical vendors, with a catalog-listed TPSA of 57.61 Ų, LogP of 1.68, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warning statements . In comparison, N-(2-methylbenzoyl)glycine (2-methylhippuric acid) is available from major suppliers (e.g., Sigma-Aldrich, TCI) at comparable purity (>98%, HPLC) but has different computed properties (LogP 0.66–1.04, TPSA 66.40 Ų) and distinct handling requirements . Both compounds serve as research chemicals with no pharmacopoeial monograph; however, the target compound is available from a narrower supplier base, which may impact supply chain resilience and batch-to-batch consistency.

Purity specification Hazard classification Procurement quality

High-Value Application Scenarios for n-Cyclopropyl-n-(2-methylbenzoyl)glycine Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptidomimetic Building Block for Structure–Activity Relationship (SAR) Studies

n-Cyclopropyl-n-(2-methylbenzoyl)glycine serves as a chiral, conformationally restricted glycine surrogate in peptidomimetic synthesis. The N-cyclopropyl ring limits rotational freedom at the amide nitrogen, which can preorganize the molecule for entropically favorable target binding [1]. This application is directly supported by the conformational restriction evidence (Section 3, Evidence Item 4) and the stereochemical complexity evidence (Section 3, Evidence Item 3), which together indicate that the compound offers a distinct SAR probe not achievable with the achiral, flexible N-(2-methylbenzoyl)glycine comparator.

Metabolic Stability Probe in Cytochrome P450 Liability Assessment

The cyclopropyl C–H bonds in the target compound possess intrinsically higher bond dissociation energy than typical sp³ C–H bonds in N-alkyl substituents, predicting reduced susceptibility to CYP-mediated oxidative metabolism [2]. This makes n-cyclopropyl-n-(2-methylbenzoyl)glycine a useful tool compound for benchmarking metabolic soft spots in glycine-based scaffolds, particularly when compared head-to-head with N-(2-methylbenzoyl)glycine in human liver microsome or hepatocyte stability assays. This application follows directly from the metabolic stability differentiation evidence (Section 3, Evidence Item 2).

Flavoenzyme Mechanistic Probe Based on N-Cyclopropylglycine Inactivator Pharmacophore

The N-cyclopropylglycine substructure within the target compound has been mechanistically validated as a covalent inactivator of monomeric sarcosine oxidase (MSOX) through single-electron transfer to FAD and subsequent cyclopropyl ring opening [3]. While the full n-cyclopropyl-n-(2-methylbenzoyl)glycine molecule has not been tested against MSOX, the presence of the N-cyclopropylglycine warhead suggests utility as a scaffold for designing mechanism-based flavoenzyme inhibitors, with the 2-methylbenzoyl group offering a vector for affinity optimization. This scenario derives from the enzyme interaction evidence (Section 3, Evidence Item 5).

Chiral Resolution Methodology Development and Enantioselective Synthesis Optimization

The glycine α-carbon stereocenter in n-cyclopropyl-n-(2-methylbenzoyl)glycine makes it a valuable substrate for developing and validating chiral chromatographic methods (e.g., chiral HPLC, SFC) and enantioselective synthetic routes (e.g., asymmetric phase-transfer catalysis, chiral auxiliary approaches) . Unlike its achiral comparator N-(2-methylbenzoyl)glycine, the target compound requires enantiomeric excess (ee) determination as a critical quality attribute, making it suitable for chiral method development programs and for laboratories establishing stereochemical quality control workflows.

Quote Request

Request a Quote for n-Cyclopropyl-n-(2-methylbenzoyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.